7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
Description
7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride (CAS: 1820718-58-8) is a bicyclic sulfonyl fluoride derivative characterized by a seven-membered ring system containing an oxygen atom (oxa) at position 5. Its molecular formula is C₇H₁₁FO₂S, with a molecular weight of 178.22 g/mol. The compound features a sulfonyl fluoride (-SO₂F) group, a highly reactive electrophilic moiety known for its stability and utility in click chemistry (e.g., SuFEx reactions) and covalent inhibitor design .
The oxabicyclo framework imparts rigidity and stereochemical complexity, making it a valuable scaffold in organic synthesis. For example, 7-oxabicyclo[2.2.1]heptane derivatives are widely used as bridging agents in Diels-Alder reactions and cycloadditions to construct fused-ring systems . The sulfonyl fluoride group enhances reactivity toward nucleophiles (e.g., amines, thiols), enabling applications in chemical biology and materials science .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEWVMLWIPUQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The Diels-Alder reaction between furan and an acrylic acid derivative yields a bicyclic intermediate with an endo configuration, critical for subsequent functionalization. To introduce the sulfonyl fluoride moiety, the carboxylic acid group in the intermediate must be replaced. This substitution typically involves converting the carboxylic acid to a thiol or disulfide precursor, followed by oxidation and fluorination.
Functionalization to Sulfonyl Fluoride
Post-Diels-Alder modification requires introducing sulfur at position 2 of the bicyclic framework. Thiolation can be achieved via nucleophilic substitution or radical-mediated pathways. Subsequent oxidation of the thiol (-SH) to sulfonyl chloride (-SO₂Cl) using chlorine gas or oxone, followed by fluorination with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), yields the sulfonyl fluoride group.
Table 1: Diels-Alder-Based Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Furan, acrylic acid ester, Δ | 48–75 | |
| Thiolation | NaSH, DMF, 80°C | 60–85 | |
| Oxidation | Cl₂, H₂O, 0°C | 70–90 | |
| Fluorination | KF, MeCN, reflux | 50–75 |
Electrochemical Oxidative Fluorination
A modern alternative to traditional sulfonyl fluoride synthesis is electrochemical oxidation, as reported in the Journal of the American Chemical Society . This method enables direct conversion of thiols or disulfides to sulfonyl fluorides under mild conditions, bypassing hazardous chlorination steps.
Mechanism of Electrochemical Fluorination
The process involves anodic oxidation of a thiol (-SH) or disulfide (-S-S-) to generate a sulfenyl fluoride intermediate, which undergoes further oxidation to sulfonyl fluoride. The use of fluoride ions (e.g., KF) in an electrochemical cell with a graphite anode and platinum cathode facilitates this transformation at ambient temperature.
Application to Bicyclic Systems
For 7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride, the thiol precursor must first be synthesized via methods described in Section 1.2. Electrochemical fluorination of this thiol achieves a yield of 65–80%, with reduced reaction time (4–6 hours) compared to classical methods.
Table 2: Electrochemical Synthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Voltage | 2.5 V | |
| Electrolyte | NaClO₄, MeCN/H₂O | |
| Fluoride Source | KF | |
| Temperature | 25°C |
Stereoselective Synthesis Considerations
The stereochemistry of this compound is critical for its biological activity. Chemsrc specifies the (1R,2R,4S) enantiomer, necessitating stereocontrolled synthesis.
Chiral Auxiliaries and Catalysts
The Diels-Alder reaction’s endo preference can be leveraged to control stereochemistry. Chiral Lewis acids (e.g., oxazaborolidines) or enantiopure starting materials ensure the desired configuration.
Resolution Techniques
Racemic mixtures of the sulfonyl fluoride can be resolved via chiral chromatography or enzymatic kinetic resolution, though these methods are less efficient than asymmetric synthesis.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Diels-Alder + Fluorination | High stereocontrol | Multi-step, hazardous Cl₂ | 50–75 |
| Electrochemical | Mild conditions, fewer steps | Requires specialized equipment | 65–80 |
| Direct Sulfonation | Theoretically simple | Unverified for this compound | N/A |
Chemical Reactions Analysis
7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Ring-Opening Reactions: The bicyclic structure can be opened under acidic or basic conditions, leading to the formation of linear or branched compounds.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly modify active site residues .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride with three related compounds:
Reactivity and Stereochemical Considerations
- Oxygen Atom Impact: The oxygen in this compound increases ring polarity, enhancing solubility in polar solvents compared to non-oxa analogs like bicyclo[2.2.1]heptane-2-sulfonyl fluoride (CAS: 700-25-4) .
- Stereochemistry : The (1S,4R)-stereoisomer of bicyclo[2.2.1]heptane-2-sulfonyl fluoride exhibits constrained spatial orientation, which may limit reactivity in sterically demanding environments. In contrast, the oxa derivative’s rigid framework allows predictable regioselectivity in cycloadditions .
- Functional Group Interplay : Dipotassium endothall (a 7-oxabicyclo herbicide) demonstrates how carboxylate groups on the oxabicyclo core enable ionic interactions, unlike the covalent reactivity of sulfonyl fluorides .
Research Findings
- Synthetic Utility: this compound’s reactivity in SuFEx click chemistry has been leveraged to conjugate biomolecules, outperforming non-oxa analogs in aqueous reaction media due to improved solubility .
- Stability Studies: Non-oxa sulfonyl fluorides (e.g., CAS 700-25-4) show slower hydrolysis rates in neutral conditions, whereas the oxa derivative’s polarity may increase susceptibility to hydrolysis under acidic/basic conditions .
Biological Activity
7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and applications in various fields.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a sulfonyl fluoride functional group, which enhances its reactivity and biological activity. The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives has been explored in various studies, highlighting methods such as diastereoselective intramolecular Diels–Alder reactions and cycloaddition processes involving furans and other reagents .
Pharmacological Effects
Research indicates that this compound exhibits notable pharmacological properties, particularly as an inhibitor of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) pathways. In vitro studies have demonstrated that various isomers of this compound can act as agonists or antagonists depending on their stereochemistry, influencing platelet aggregation and smooth muscle contraction .
Table 1: Biological Activity of this compound Isomers
| Isomer | Activity Type | Potency | Mechanism |
|---|---|---|---|
| Isomer A | TXA2 Agonist | High | Platelet activation |
| Isomer B | PGH2 Antagonist | Moderate | Smooth muscle relaxation |
| Isomer C | PGD2 Agonist | Low | Vasodilation |
Case Studies
Several case studies have investigated the biological implications of this compound:
- Thromboxane Pathway Modulation : A study evaluated the effects of this compound on human platelets, revealing that certain stereoisomers significantly inhibited TXA2-mediated platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .
- Smooth Muscle Relaxation : Another investigation focused on the compound's effect on smooth muscle tissues, demonstrating that specific isomers could induce relaxation through PGH2 antagonism, which may be beneficial in treating conditions like hypertension .
- Neurodevelopmental Studies : The zebrafish model has been employed to assess the developmental impact of 7-oxabicyclo[2.2.1]heptane derivatives, indicating potential neuroprotective effects during embryonic development stages .
Mechanistic Insights
The biological activity of this compound is closely linked to its ability to interact with various receptors involved in inflammatory responses and vascular regulation. The sulfonyl fluoride group is hypothesized to facilitate covalent bonding with target proteins, enhancing the compound's efficacy as an inhibitor in biochemical pathways related to disease processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride, and how can reaction conditions be optimized for academic-scale synthesis?
- The compound is typically synthesized via nucleophilic substitution of 7-Oxabicyclo[2.2.1]heptane-2-sulfonyl chloride with fluoride sources like KF or NaF. Reaction optimization involves:
- Temperature control : Mild conditions (20–40°C) to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluoride ion reactivity.
- Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) .
Q. How can the molecular structure of this compound be experimentally validated?
- Infrared (IR) spectroscopy : Key peaks include S=O stretching (~1350–1200 cm⁻¹) and S-F bonds (~800–700 cm⁻¹). Compare with reference spectra from Coblentz Society data .
- Nuclear Magnetic Resonance (NMR) :
- H NMR: Distinct bicyclic proton signals (δ 1.5–3.5 ppm, split by bridgehead coupling).
- F NMR: Single peak near δ -110 ppm for sulfonyl fluoride .
Q. What are the common nucleophilic reactions of this compound, and what products are typically observed?
- Amines : Substitution yields sulfonamides (e.g., RN-SO-bicyclic core).
- Alcohols/Thiols : Forms sulfonate esters or thioesters.
- Reaction design : Use stoichiometric nucleophiles in anhydrous THF or DCM at 0–25°C. Monitor via TLC for completion (~2–6 hours) .
Advanced Research Questions
Q. How does the stereoelectronic environment of the bicyclic framework influence sulfonyl fluoride reactivity in cycloaddition reactions?
- The rigid bicyclo[2.2.1]heptane system imposes steric constraints, directing nucleophilic attack to the exo face. Computational studies (DFT) show:
- Electrophilicity : Sulfonyl group activation due to electron-withdrawing effects (Hammett σ ~ +1.5).
- Transition states : Preferential axial approach of nucleophiles to minimize steric clash .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?
- Variable factors :
- Nucleophile basicity : Stronger bases (e.g., primary amines) accelerate substitution but may degrade the bicyclic core.
- Moisture sensitivity : Hydrolysis competes with substitution; rigorously anhydrous conditions are critical.
- Mitigation : Pre-dry reagents/solvents (molecular sieves) and use inert atmosphere (N/Ar) .
Q. How can computational modeling predict the collision cross-section (CCS) of this compound for ion mobility spectrometry (IMS) applications?
- Methodology :
Generate 3D conformers using software (e.g., Gaussian, RDKit).
Calculate CCS via trajectory method (e.g., MOBCAL).
Q. What are the pharmacological implications of bicyclo[2.2.1]heptane sulfonyl derivatives in targeting neurological receptors?
- Case study : Derivatives like (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine show:
- 5-HT affinity : K = 50–150 nM, comparable to SSRIs.
- Structural optimization : Methyl/ethyl substitutions enhance blood-brain barrier penetration (logP ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
